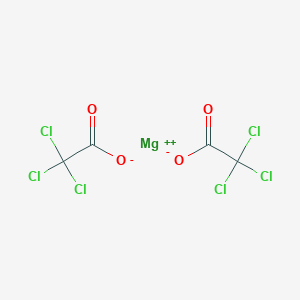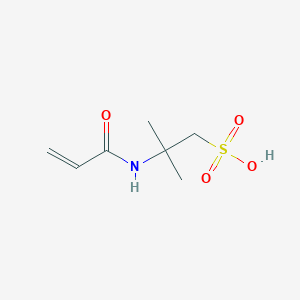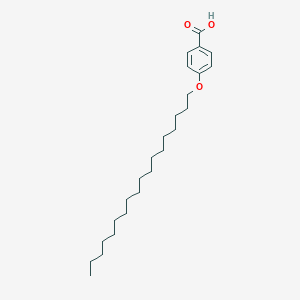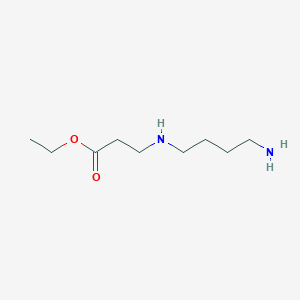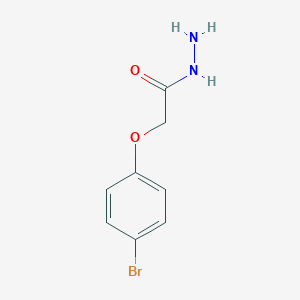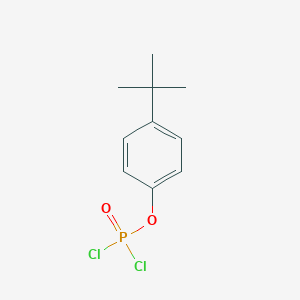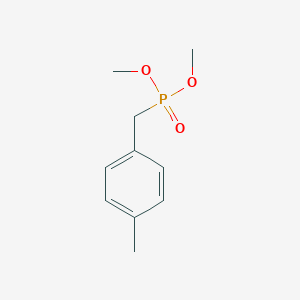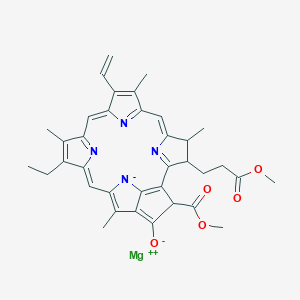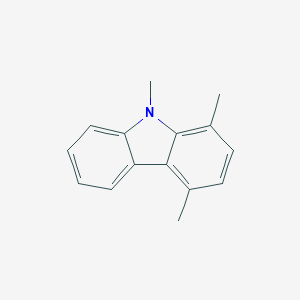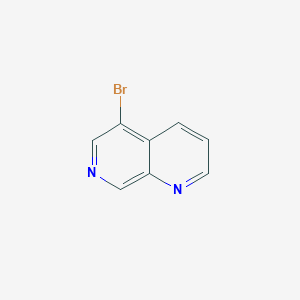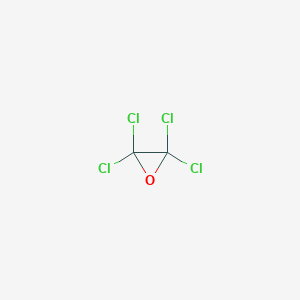
3-Methyl-3-phenyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-phenyl-1-butene, also known as MMB, is a synthetic compound that belongs to the family of cannabinoids. MMB is a potent agonist of the CB1 receptor, which is found in the central nervous system. It is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Wirkmechanismus
3-Methyl-3-phenyl-1-butene binds to the CB1 receptor in the central nervous system, which leads to the activation of intracellular signaling pathways. The activation of the CB1 receptor leads to the inhibition of neurotransmitter release, which results in the modulation of synaptic plasticity and behavior. 3-Methyl-3-phenyl-1-butene has been shown to have a higher binding affinity to the CB1 receptor than THC, which makes it a useful tool for studying the CB1 receptor.
Biochemische Und Physiologische Effekte
3-Methyl-3-phenyl-1-butene has been shown to have a range of biochemical and physiological effects. 3-Methyl-3-phenyl-1-butene has been shown to modulate neurotransmitter release, which can affect behavior. 3-Methyl-3-phenyl-1-butene has also been shown to have analgesic effects, which may be useful in the treatment of pain. 3-Methyl-3-phenyl-1-butene has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders. 3-Methyl-3-phenyl-1-butene has also been shown to have addictive properties, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-3-phenyl-1-butene in lab experiments are its high binding affinity to the CB1 receptor, its potency, and its selectivity. 3-Methyl-3-phenyl-1-butene can be used to study the CB1 receptor and its role in the central nervous system. The limitations of using 3-Methyl-3-phenyl-1-butene in lab experiments are its addictive properties and the lack of clinical data on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-3-phenyl-1-butene. One direction is to study the pharmacokinetics and pharmacodynamics of 3-Methyl-3-phenyl-1-butene in animals and humans. Another direction is to study the therapeutic potential of 3-Methyl-3-phenyl-1-butene in the treatment of pain, anxiety, and addiction. Another direction is to study the structure-activity relationship of 3-Methyl-3-phenyl-1-butene and its analogs to develop more potent and selective CB1 receptor agonists. Overall, 3-Methyl-3-phenyl-1-butene is a promising compound for studying the CB1 receptor and its role in the central nervous system.
Synthesemethoden
The synthesis method of 3-Methyl-3-phenyl-1-butene involves the reaction between 3-phenyl-1-bromopropane and isobutyraldehyde. The reaction is catalyzed by palladium on carbon, and the product is purified through column chromatography. The yield of 3-Methyl-3-phenyl-1-butene is around 40%, and the purity is over 95%. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-phenyl-1-butene has been used in scientific research to study the CB1 receptor and its role in the central nervous system. 3-Methyl-3-phenyl-1-butene is a potent agonist of the CB1 receptor, and its binding affinity is higher than that of THC, the main psychoactive compound in marijuana. 3-Methyl-3-phenyl-1-butene has been used to study the effects of CB1 receptor activation on neurotransmitter release, synaptic plasticity, and behavior. 3-Methyl-3-phenyl-1-butene has also been used to study the role of the CB1 receptor in pain, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
18321-36-3 |
|---|---|
Produktname |
3-Methyl-3-phenyl-1-butene |
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-methylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
InChI-Schlüssel |
DKOQCZJPMFXMKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



